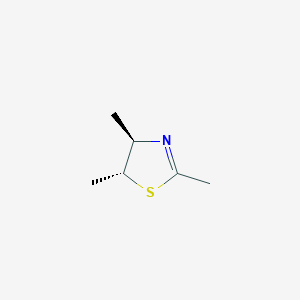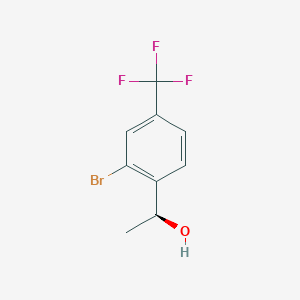
(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant interest in various fields of chemistry and industry. The presence of bromine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, often a derivative of benzene.
Bromination: The aromatic compound undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Chiral Reduction: The final step involves the reduction of the intermediate to introduce the chiral center, often using a chiral reducing agent or catalyst to ensure the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and optimized reaction conditions to enhance yield and purity. The use of advanced catalysts and automated systems ensures efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, potentially leading to the formation of alcohols or hydrocarbons.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets and pathways. The presence of bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall activity. The chiral center also plays a crucial role in determining the compound’s stereospecific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-one: A ketone derivative with similar structural features.
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-amine: An amine derivative with comparable properties.
Uniqueness
(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both bromine and trifluoromethyl groups
Properties
Molecular Formula |
C9H8BrF3O |
|---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
(1S)-1-[2-bromo-4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8BrF3O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5,14H,1H3/t5-/m0/s1 |
InChI Key |
XPFDDYBJCCPXTL-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)C(F)(F)F)Br)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


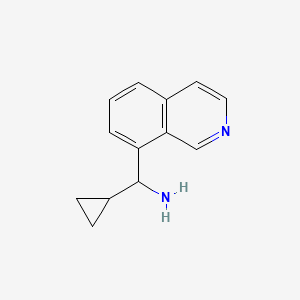
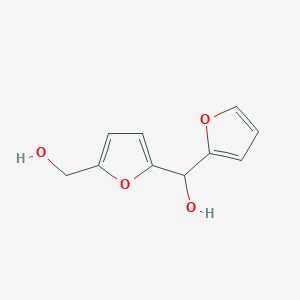
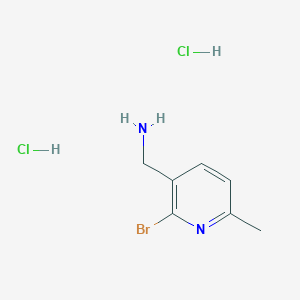

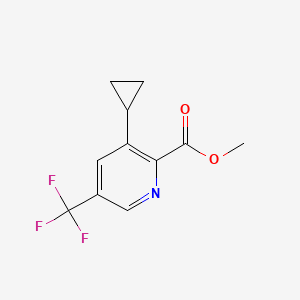
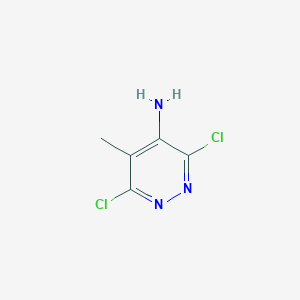
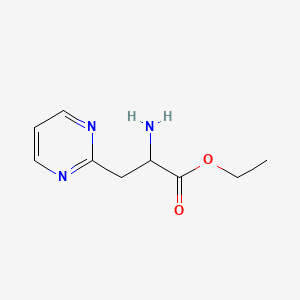
![8-Oxa-2-azaspiro[4.5]decan-6-one](/img/structure/B12975668.png)
![5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12975673.png)

![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)
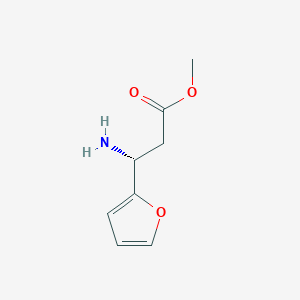
![Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate](/img/structure/B12975707.png)
